

# Technical Guide: Physicochemical Characterization and Analytical Handling of (R)-(+)-Felodipine-d5

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## Compound of Interest

Compound Name:	(R)-(+)-Felodipine-d5
CAS No.:	1217716-73-8
Cat. No.:	B563696

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## Executive Summary

**(R)-(+)-Felodipine-d5** is the stable isotope-labeled, dextrorotatory enantiomer of the dihydropyridine calcium channel blocker, Felodipine. While the (S)-(-)-enantiomer represents the eutomer (biologically active form), the (R)-(+)-enantiomer serves a critical role in enantioselective pharmacokinetic (PK) profiling and metabolic tracing. This guide details the physicochemical properties, stability constraints, and analytical protocols required for the rigorous application of **(R)-(+)-Felodipine-d5** in high-sensitivity LC-MS/MS workflows.

## Chemical Identity and Stereochemistry

**(R)-(+)-Felodipine-d5** is characterized by a dihydropyridine (DHP) core with a chiral center at the C4 position. The "d5" designation typically refers to the perdeuterated ethyl ester side chain, providing a mass shift of +5 Da relative to the unlabeled standard, essential for eliminating cross-talk in mass spectrometry.

## Structural Specifications

Parameter	Detail
Chemical Name	(R)-Ethyl-d5 methyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
CAS Number	1217744-87-0 (Generic for d5 enantiomers; verify specific batch CoA)
Molecular Formula	C <sub>18</sub> H <sub>14</sub> Cl <sub>2</sub> D <sub>5</sub> NO <sub>4</sub>
Molecular Weight	~389.29 g/mol (vs. 384.26 g/mol for unlabeled)
Chirality	(R)-Configuration; Dextrorotatory (+)
Isotopic Purity	Typically ≥ 99% deuterated forms (d5)
Appearance	Pale yellow crystalline solid

## Stereochemical Significance

Felodipine exists as a racemate in clinical formulations, but its pharmacological activity resides primarily in the (S)-(-)-enantiomer. The (R)-(+)-enantiomer exhibits significantly lower affinity for L-type calcium channels. However, in DMPK studies, quantifying the (R)-isomer is vital because stereoselective metabolism (e.g., by CYP3A4) can alter the enantiomeric ratio in vivo.

## Physicochemical Profile

The physicochemical behavior of **(R)-(+)-Felodipine-d5** closely mirrors the unlabeled parent compound, with negligible differences in lipophilicity or solubility due to the deuterium isotope effect.

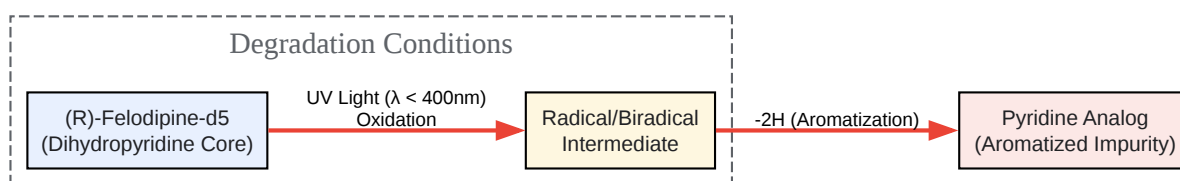
## Solubility and Lipophilicity

Felodipine is a Class II compound (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS).

Property	Value	Context
Water Solubility	< 19 mg/L (Practically Insoluble)	Requires organic co-solvents (DMSO, Methanol) for stock prep.
LogP (Octanol/Water)	3.8 – 4.8	Highly lipophilic; prone to non-specific binding in plasticware.
pKa	5.07 (Basic)	Ionization of the DHP nitrogen is negligible at physiological pH.
Melting Point	142–145 °C	Sharp melting point indicates high crystallinity.

## Photostability and Degradation Mechanism

Critical Handling Warning: Like all 1,4-dihydropyridines, **(R)-(+)-Felodipine-d5** is extremely sensitive to UV-VIS light (specifically < 400 nm). Exposure triggers an irreversible oxidative aromatization to the corresponding pyridine derivative. This reaction is not merely a loss of potency but a change in molecular mass (-2 Da), which can confound MS analysis if not controlled.



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Figure 1: Photodegradation pathway of Felodipine. The primary degradation route involves the oxidation of the 1,4-dihydropyridine ring to a pyridine ring under UV light exposure.

Handling Protocol:

- Lighting: Perform all weighing and solution preparation under monochromatic sodium light (yellow light) or in varying degrees of darkness.
- Glassware: Use amber borosilicate glass vials exclusively.
- Solvents: Avoid storing in halogenated solvents (e.g., chloroform) for extended periods as trace acidity can accelerate degradation.

## Analytical Protocol: LC-MS/MS Quantification

**(R)-(+)-Felodipine-d5** is most frequently employed as an Internal Standard (IS) for the quantification of Felodipine enantiomers in biological matrices.

### Sample Preparation (Liquid-Liquid Extraction)

Due to high protein binding (>99%), protein precipitation alone is often insufficient. Liquid-Liquid Extraction (LLE) is the gold standard.

- Matrix: 200  $\mu$ L Plasma.
- IS Addition: Spike 20  $\mu$ L of **(R)-(+)-Felodipine-d5** working solution.
- Extraction: Add 1 mL Toluene or Diethyl Ether/Hexane (80:20).
- Agitation: Vortex for 5 min, Centrifuge at 4000g for 10 min.
- Reconstitution: Evaporate supernatant under  $N_2$ ; reconstitute in Mobile Phase.

### Chiral Chromatography Conditions

Separation of the (R) and (S) enantiomers requires a chiral stationary phase.

- Column: Chiralcel OJ-R or OJ-H (Cellulose tris(4-methylbenzoate)).
- Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40) or Hexane:Isopropanol (90:10) for normal phase.
- Flow Rate: 0.5 – 1.0 mL/min.

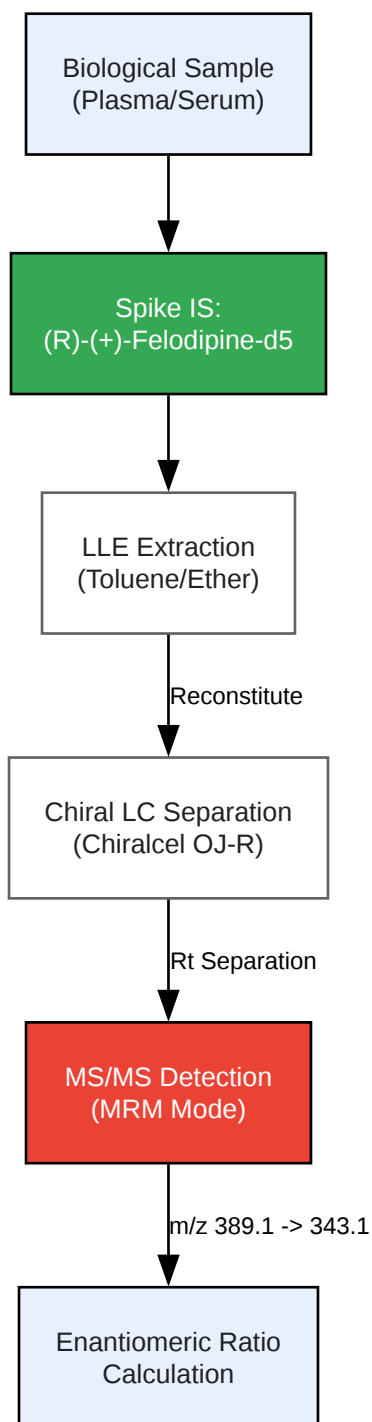
- Retention: The (R)-(+) enantiomer typically elutes after the (S)-(-) enantiomer on cellulose-based columns (verify with specific column lot).

## Mass Spectrometry Parameters (MRM)

The deuterium label shifts the precursor and product ions.

Compound	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (eV)
Felodipine (Unlabeled)	m/z 384.1 [M+H] <sup>+</sup>	m/z 338.1 (Loss of -NO <sub>2</sub> /ester)	15 - 20
(R)-Felodipine-d5	m/z 389.1 [M+H] <sup>+</sup>	m/z 343.1 (Retains d5 label)	15 - 20

Note: Ensure the fragmentation pathway chosen retains the deuterated ethyl group. If the ethyl group is cleaved during fragmentation, the mass shift will be lost, causing cross-interference.



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Figure 2: Analytical workflow for enantioselective quantification using **(R)-(+)-Felodipine-d5** as an Internal Standard.

## References

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